N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(2-Methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2-methoxyethylamino-oxoethyl linker and a phenyl-substituted piperazine core.
Properties
Molecular Formula |
C16H24N4O3 |
|---|---|
Molecular Weight |
320.39 g/mol |
IUPAC Name |
N-[2-(2-methoxyethylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H24N4O3/c1-23-12-7-17-15(21)13-18-16(22)20-10-8-19(9-11-20)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,21)(H,18,22) |
InChI Key |
DYKVGVPUPBZDEU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylpiperazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound’s closest analogs involve modifications to the phenyl ring, piperazine substituents, and the amino-oxoethyl linker. Key examples include:
Table 1: Physicochemical Comparison of Selected Analogs
Key Observations :
- Substituent Effects: Halogenation (e.g., 4-chlorophenyl in 4s) or heterocyclic additions (e.g., quinazolinone in A3) increase molecular weight and often elevate melting points, suggesting enhanced crystallinity .
- Yield Trends : Piperazine derivatives with electron-donating groups (e.g., 4-methoxyphenyl in 4a) exhibit higher yields (63%) compared to halogenated analogs (52% for 4s), likely due to steric or electronic effects during synthesis .
- Linker Modifications: The target compound’s 2-methoxyethylamino linker may improve solubility compared to analogs with bulkier groups (e.g., benzimidazole in Y044-5493) .
Key Observations :
- Antimicrobial Activity : Chlorinated analogs (e.g., 5b) show potent antibacterial activity, suggesting halogenation enhances target binding .
- Local Anesthetic Potential: Piperazine-carboxamides like 4a exhibit moderate anesthetic effects, likely via sodium channel modulation . The target compound’s methoxyethyl group may prolong duration due to increased lipophilicity.
- Heterocyclic Hybrids: Quinazolinone-piperazine hybrids (A3) and benzimidazole derivatives (Y044-5493) are predicted to interact with diverse targets (e.g., DNA polymerases, fungal enzymes) .
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